molecular formula C8H7NS B6155534 2-cyclopropyl-4-ethynyl-1,3-thiazole CAS No. 1849223-21-7

2-cyclopropyl-4-ethynyl-1,3-thiazole

Cat. No.: B6155534
CAS No.: 1849223-21-7
M. Wt: 149.2
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Description

2-cyclopropyl-4-ethynyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a cyclopropyl group and an ethynyl group attached to the thiazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-ethynyl-1,3-thiazole typically involves the reaction of cyclopropylamine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, solvents such as dichloromethane and ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazoles, thiazole-amines, thiazole-thiols.

Scientific Research Applications

2-cyclopropyl-4-ethynyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4-methyl-1,3-thiazole
  • 2-cyclopropyl-4-phenyl-1,3-thiazole
  • 2-cyclopropyl-4-ethyl-1,3-thiazole

Uniqueness

2-cyclopropyl-4-ethynyl-1,3-thiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This group can participate in additional chemical reactions, such as cycloadditions, and may enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1849223-21-7

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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